Anhydrochlortetracycline

Description

Historical Context of Anhydrotetracyclines in Chemical and Biological Research

The study of anhydrotetracyclines is intrinsically linked to the discovery and development of tetracycline (B611298) antibiotics, a class of broad-spectrum antibacterial agents first identified in the 1940s. wikipedia.orgbiomedres.us Chlortetracycline (B606653), isolated from Streptomyces aureofaciens in 1948, was one of the first members of this family to be discovered. nih.gov In the course of studying the stability and properties of these vital antibiotics, researchers identified various degradation products, including the anhydro- forms. Anhydrotetracyclines, such as anhydrochlortetracycline, are formed from their parent compounds under acidic conditions. apexbt.com

Initially considered as mere impurities or degradation products, the biological activities of anhydrotetracyclines soon became a subject of interest. caymanchem.com Research has shown that while some anhydrotetracyclines exhibit diminished antibacterial activity compared to their parent compounds, others possess unique biological properties. takarabio.com For instance, anhydrotetracycline (B590944) has been utilized as a tool in molecular biology for the regulation of gene expression in tetracycline-controlled systems. takarabio.comglpbio.com Furthermore, some anhydrotetracyclines have demonstrated activity against tetracycline-resistant bacteria, suggesting a different mode of action from the parent antibiotics. researchgate.netacs.org This has spurred further investigation into their potential as scaffolds for the development of new therapeutic agents.

Classification and Structural Relationship to Tetracycline Antibiotics

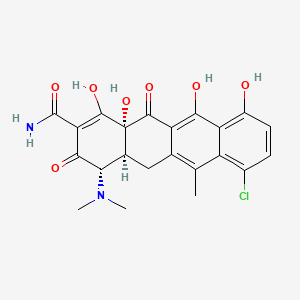

Anhydrochlortetracycline belongs to the tetracycline class of antibiotics, which are characterized by a four-ring system known as an octahydrotetracene-2-carboxamide skeleton. wikipedia.orgpharmacyconcepts.in The various members of the tetracycline family differ in the functional groups attached to this core structure. wikipedia.org

Anhydrochlortetracycline is a derivative of chlortetracycline. medchemexpress.com The key structural difference lies in the modification of the C-ring. Anhydrochlortetracycline is formed through an acid-catalyzed dehydration of chlortetracycline, resulting in the formation of a double bond. Specifically, it is the result of the acid-catalyzed isomerization of the dimethylamino group at the C4 position. This structural alteration significantly impacts the molecule's chemical and biological properties.

The general structure of tetracyclines is crucial for their antibiotic activity. Key features include the four-fused hydrocarbon rings (A, B, C, and D), with an aromatic D ring and specific substitutions on the A ring being essential. pharmacyconcepts.in While modifications at certain positions can enhance pharmacological properties, removal of rings or critical functional groups abolishes activity. wikipedia.orgpharmacyconcepts.in The structural change in anhydrochlortetracycline, while reducing its protein synthesis inhibitory activity, leads to different biological interactions. caymanchem.com

Table 1: Structural Comparison of Chlortetracycline and Anhydrochlortetracycline

| Feature | Chlortetracycline | Anhydrochlortetracycline |

| Core Structure | Tetracyclic naphthacene (B114907) carboxamide ring system | Tetracyclic naphthacene carboxamide ring system |

| Key Functional Groups | Contains a hydroxyl group at C6 | Lacks the hydroxyl group at C6, with a double bond formed in the C ring |

| Formation | Natural product from Streptomyces aureofaciens | Degradation product of chlortetracycline via acid-catalyzed dehydration |

Significance of Anhydrochlortetracycline as a Degradation Product and Biosynthetic Intermediate

Anhydrochlortetracycline holds a dual significance in scientific research. It is recognized as a primary degradation product of chlortetracycline, often formed under acidic conditions. apexbt.commedchemexpress.comlookchem.com This degradation is a critical consideration in the formulation and storage of chlortetracycline-based pharmaceuticals, as the presence of anhydrochlortetracycline can be an indicator of product instability. Studies have investigated the stability of chlortetracycline and its degradation products in various environmental conditions, such as in soil and water, highlighting the influence of factors like pH and light on the formation of anhydrochlortetracycline. researchgate.net

Beyond its role as a degradation product, anhydrochlortetracycline is also a crucial intermediate in the biosynthesis of chlortetracycline and other tetracyclines. nih.gov In the biosynthetic pathway, anhydrochlortetracycline undergoes a hydroxylation step catalyzed by the enzyme CtcN. nih.govresearchgate.net This is a key difference from the oxytetracycline (B609801) pathway, where the starting anhydrotetracycline structure undergoes two hydroxylation steps. nih.govresearchgate.net The study of these biosynthetic pathways is essential for understanding how these complex natural products are assembled and for developing engineered microorganisms capable of producing novel tetracycline analogs. nih.gov

Overview of Research Paradigms and Unexplored Areas

The investigation of anhydrochlortetracycline falls within several research paradigms, which are the philosophical frameworks that guide scientific inquiry. paperpal.comcaul.edu.au A research paradigm encompasses ontology (the nature of reality), epistemology (the nature of knowledge), and methodology (the approach to gathering knowledge). caul.edu.auresearchgate.netnih.gov

Positivist/Post-positivist Paradigm: Much of the chemical and biological research on anhydrochlortetracycline aligns with this paradigm, which assumes an objective reality that can be observed and measured. caul.edu.auresearchgate.net This is evident in studies that quantify the degradation rates of chlortetracycline to anhydrochlortetracycline under specific conditions or determine the precise chemical structure of the compound. researchgate.net

Interpretivist/Constructivist Paradigm: This paradigm, which posits that reality is socially constructed, could be applied to understand the historical and social factors that have shaped the research focus on anhydrochlortetracycline, from its initial perception as a mere byproduct to its current status as a molecule of interest. caul.edu.auhilarispublisher.com

Pragmatic Paradigm: This approach focuses on "what works" and often employs mixed methods to address a research problem. hilarispublisher.com Research into the potential therapeutic applications of anhydrochlortetracycline or its analogs could be viewed through a pragmatic lens, where the primary goal is to find a solution to a practical problem, such as antibiotic resistance.

Unexplored Areas:

Despite decades of research, several areas concerning anhydrochlortetracycline remain underexplored.

Full Spectrum of Biological Activity: While its antibacterial properties have been studied, a comprehensive investigation into other potential biological activities, such as antifungal, antiviral, or anticancer effects, is warranted. mdpi.com The altered structure of anhydrochlortetracycline could lead to novel interactions with biological targets.

Mechanism of Action in Resistant Bacteria: The observation that some anhydrotetracyclines are effective against tetracycline-resistant bacteria suggests a mode of action distinct from ribosome inhibition. researchgate.netresearchgate.net Elucidating this alternative mechanism could open new avenues for combating antibiotic resistance.

Environmental Fate and Impact: While some studies have touched upon the environmental presence of anhydrochlortetracycline, a more thorough understanding of its persistence, bioaccumulation, and ecotoxicological effects is needed, especially considering its formation from a widely used agricultural antibiotic. deswater.comfrontiersin.org

Biosynthetic Engineering Potential: Further exploration of the enzymes involved in the final steps of tetracycline biosynthesis, including those that act on anhydrochlortetracycline, could enable the creation of novel and more potent antibiotic analogs through synthetic biology approaches. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O7/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31)/t9-,16-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYIHXRYRNHXOE-BAQLRCJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912301 | |

| Record name | Anhydrochlortetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4497-08-9 | |

| Record name | Anhydrochlortetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydrochlortetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDROCHLORTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFG32T0I30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Biotransformation Pathways of Anhydrochlortetracycline

Enzymatic Pathways in Chlortetracycline (B606653) Biosynthesis Involving Anhydrochlortetracycline

Anhydrochlortetracycline is a late-stage intermediate in the biosynthesis of chlortetracycline, a process carried out by the bacterium Streptomyces aureofaciens. The final steps to convert anhydrochlortetracycline into the active antibiotic involve precise enzymatic modifications.

A critical step in the conversion of anhydrochlortetracycline is the hydroxylation at the C6 position of the tetracyclic core. This reaction is catalyzed by a specific enzyme, an FAD-dependent anhydrotetracycline (B590944) hydroxylase. In the chlortetracycline pathway, this enzyme is known as CtcN. acs.orgresearchgate.net

A key distinction exists between the biosynthetic pathways of chlortetracycline and another common antibiotic, oxytetracycline (B609801). While the enzyme CtcN in the chlortetracycline pathway catalyzes only a single hydroxylation step on its substrate, 7-chloro-anhydrotetracycline, the homologous enzyme in the oxytetracycline pathway, OxyS, performs two sequential hydroxylation steps on anhydrotetracycline. acs.orgresearchgate.net This functional difference is hypothesized to arise from structural differences between the two enzymes, which ultimately dictates the final structure and properties of the resulting antibiotic. acs.orgresearchgate.net

The enzymatic reactions in the final stages of tetracycline (B611298) biosynthesis are dependent on specific cofactors. The reduction of the intermediate formed after hydroxylation is catalyzed by a dehydrotetracycline reductase, such as CtcM in the chlortetracycline pathway. acs.org This reduction step is critically dependent on a unique deazaflavin cofactor known as F420. acs.orgresearchgate.net

Cofactor F420 is not commonly found in many well-studied microorganisms, which presents a challenge for producing tetracyclines in alternative host organisms. acs.org Research has shown that F_o, a more synthetically accessible precursor of F420, can effectively substitute for F420 in these reactions. acs.org Enzymes like F420 NADPH oxidoreductase (FNO) are required to reduce F420 (or its substitute F_o) to its active form, F420H2, which then participates in the reduction of the tetracycline intermediate. acs.org

Role of Specific Enzymes (e.g., CtcN) in Hydroxylation Steps

Heterologous Biosynthesis Approaches for Tetracycline Analogs and Precursors

The limitations of modifying the original antibiotic-producing strains, such as Streptomyces aureofaciens, have driven researchers to explore heterologous biosynthesis. This approach involves transferring the biosynthetic genes into a more genetically tractable host organism, like Saccharomyces cerevisiae (a type of yeast) or other Streptomyces species like S. lividans, to produce tetracycline precursors and novel analogs. acs.orgscispace.com

This strategy opens up possibilities for creating new tetracycline scaffolds that can be further modified through semisynthesis, potentially leading to antibiotics that can overcome existing resistance mechanisms. acs.org A significant hurdle in using hosts like S. cerevisiae is the absence of the essential cofactor F420. acs.org However, studies have successfully demonstrated the production of tetracycline from anhydrotetracycline in S. cerevisiae by co-expressing the necessary bacterial enzymes (hydroxylase and reductase) along with an enzyme to regenerate the active form of the F420 substitute, F_o. acs.org This work sets the stage for the total biosynthesis of novel tetracycline analogs in engineered yeast hosts. acs.org

Microbial Metabolism and Biotransformation Studies of Anhydrochlortetracycline

Anhydrochlortetracycline, as a degradation product of chlortetracycline, can be found in the environment and is subject to further microbial metabolism. The study of its biotransformation is crucial for understanding its environmental fate and potential biological activity.

While specific degradation pathways for anhydrochlortetracycline are not extensively detailed, studies on its parent compound, chlortetracycline, provide insights into potential transformation products. The green alga Chlamydomonas reinhardtii has been shown to degrade chlortetracycline into transformation products such as iso-chlortetracycline (ICTC) and 4-epi-iso-chlortetracycline (EICTC). nih.gov In anaerobic cultures, microbial communities can biodegrade chlortetracycline, leading to four potential, though unspecified, intermediates. researchgate.net

Fungal biotransformation of tetracycline has been observed to produce compounds like seco-cycline A, and comparable products have been identified from the transformation of iso-chlortetracycline, suggesting that fungi can also modify the core structure of these antibiotics. researchgate.net Furthermore, studies using microbial fuel cells (MFCs) have demonstrated the degradation of chlortetracycline, with bacterial genera such as Petrimonas, Azospirillum, Dokdonella, Burkholderia, and Stenotrophomonas being predominant in the anode biofilm responsible for the degradation. nih.gov

The enzymatic machinery used by microorganisms to break down tetracyclines is diverse. Some bacteria can utilize chlortetracycline as a carbon source, employing enzymes like monooxygenases, dioxygenases, and dehydrogenases to break down the molecule.

A significant mechanism of tetracycline resistance and degradation involves a class of enzymes known as tetracycline destructases, such as Tet(X). nih.gov These are flavin-dependent monooxygenases that inactivate tetracyclines by modifying their chemical structure. nih.gov While these enzymes are known to degrade tetracyclines, anhydrotetracycline and its analogs, including anhydrochlortetracycline, have been identified as inhibitors of this enzymatic degradation. nih.govresearchgate.net Tet(X) is known to degrade anhydrotetracycline, but it does so slowly. nih.gov This dual role as both a substrate (albeit a poor one) and an inhibitor highlights the complex interactions between tetracycline degradation products and the microbial enzymes that act upon them.

Molecular Mechanisms of Action of Anhydrochlortetracycline

Distinction from Ribosome-Targeting Tetracyclines: Atypical Mechanisms

Tetracycline (B611298) antibiotics are broadly categorized into two classes based on their primary mechanism of action. nih.govresearchgate.net The first class, known as "typical" tetracyclines, includes well-known antibiotics like tetracycline, chlortetracycline (B606653), doxycycline, and minocycline. nih.govresearchgate.netnih.gov These compounds exert their bacteriostatic effect by binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA and inhibits protein synthesis. ontosight.aimdpi.com

In contrast, Anhydrochlortetracycline belongs to a second class of "atypical" tetracyclines. nih.govresearchgate.netuni-saarland.de This group, which also includes compounds like chelocardin, anhydrotetracycline (B590944), and 6-thiatetracycline (B8479896), either fails to inhibit protein synthesis in cell-free systems or acts as very poor inhibitors. nih.govresearchgate.netnih.govasm.org This fundamental difference indicates that the primary antibacterial target of Anhydrochlortetracycline is not the bacterial ribosome, setting its mechanism apart from its more conventional counterparts. nih.govnih.govnih.gov

Inhibition of Macromolecular Synthesis: DNA and RNA Precursor Incorporation

While Anhydrochlortetracycline and other atypical tetracyclines are poor inhibitors of protein synthesis in vitro, they rapidly inhibit the incorporation of precursors into essential macromolecules in vivo. nih.govresearchgate.net Studies have shown that these compounds quickly halt the synthesis of not only protein but also DNA and RNA. nih.govresearchgate.net This broad inhibition of macromolecular synthesis suggests a mechanism that disrupts fundamental cellular processes necessary for the production of these vital polymers. nih.govresearchgate.net The rapid onset of this inhibition points towards a target that is readily accessible and central to the cell's metabolic and replicative functions. nih.govresearchgate.net

Interaction with Cellular Components Beyond the Ribosome

Given its limited effect on ribosomal function, research has focused on other cellular components to elucidate the primary target of Anhydrochlortetracycline. Evidence strongly suggests that its main site of action is the cytoplasmic membrane. nih.govresearchgate.netuni-saarland.de

The ability of Anhydrochlortetracycline to inhibit the synthesis of multiple macromolecules simultaneously suggests the cytoplasmic membrane is its primary site of action. nih.govresearchgate.net Although these atypical tetracyclines can enter the cytoplasm, their profound and rapid impact on cellular synthesis points to an interaction with the membrane. nih.govresearchgate.net This interaction is believed to be the initial event that triggers the subsequent downstream effects observed in treated bacterial cells. uni-saarland.deethernet.edu.et

Anhydrochlortetracycline's interaction with the cytoplasmic membrane leads to significant consequences for membrane function and integrity. It is proposed that these atypical tetracyclines interfere with the membrane's electrochemical gradient. nih.govresearchgate.net This disruption of the delicate ion balance across the membrane can trigger secondary effects, such as the activation of autolytic enzymes. nih.govresearchgate.net Electron microscopy of Escherichia coli cells exposed to Anhydrochlortetracycline revealed marked morphological changes, including the widening of the periplasmic region, which is the space between the inner cytoplasmic membrane and the outer membrane. researchgate.netresearchgate.net

Cytoplasmic Membrane as a Potential Primary Site of Action

Comparative Analysis of Molecular Targets with other Tetracycline Analogs

The distinct mechanisms of typical and atypical tetracyclines provide a clear basis for comparative analysis. Research has firmly divided tetracycline analogs into two classes based on their primary molecular targets. nih.govresearchgate.net

| Feature | Class 1 (Typical Tetracyclines) | Class 2 (Atypical Tetracyclines) |

| Primary Target | Bacterial Ribosome (30S subunit) nih.govresearchgate.netontosight.ai | Cytoplasmic Membrane nih.govresearchgate.netuni-saarland.de |

| Effect on Protein Synthesis | Potent inhibitors nih.govresearchgate.net | Poor or non-inhibitors (in vitro) nih.govresearchgate.netnih.gov |

| Effect on Macromolecular Synthesis | Primarily protein synthesis | Rapid inhibition of DNA, RNA, and protein synthesis (in vivo) nih.govresearchgate.net |

| Bactericidal/Bacteriostatic | Bacteriostatic uni-saarland.de | Bactericidal nih.govresearchgate.net |

| Induction of Lysis | No researchgate.net | Yes nih.govresearchgate.netresearchgate.net |

| Example Compounds | Tetracycline, Chlortetracycline, Doxycycline, Minocycline nih.govresearchgate.netnih.gov | Anhydrochlortetracycline, Chelocardin, Anhydrotetracycline, 6-thiatetracycline nih.govresearchgate.netnih.gov |

This division highlights the unique mode of action of Anhydrochlortetracycline. While it shares the core tetracyclic structure, its functional activity diverges significantly from the ribosome-targeting antibiotics that define the broader tetracycline family. nih.govresearchgate.net Its action on the cytoplasmic membrane represents an alternative mechanism for achieving antibacterial efficacy. nih.govresearchgate.net

Preclinical Research Investigations of Anhydrochlortetracycline Activity

In Vitro Models for Evaluating Biological Activity

In vitro models have been instrumental in characterizing the antimicrobial properties of anhydrochlortetracycline and elucidating its cellular effects.

Bacterial Susceptibility Profiling and Minimum Inhibitory Concentration (MIC) Research

Anhydrochlortetracycline has demonstrated inhibitory effects against the growth of various bacteria. Research has established its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. asm.org

One study found that anhydrochlortetracycline completely inhibits the growth of several species of Streptomyces and Nocardia asteroides at varying concentrations. medchemexpress.com For instance, the MIC for Streptomyces rimosus was 30 µg/mL, while for Streptomyces griseus it was 3 µg/mL. medchemexpress.com Other tested strains, including Streptomyces lavendulae, Streptomyces hygroscopicus, and Streptomyces albo-niger, were inhibited at a concentration of 5 µg/mL. medchemexpress.com

Table 1: Minimum Inhibitory Concentrations (MICs) of Anhydrochlortetracycline Against Various Actinomycetes

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptomyces rimosus | 30 |

| Streptomyces griseus | 3 |

| Streptomyces lavendulae | 5 |

| Streptomyces hygroscopicus | 5 |

| Streptomyces endus | 5 |

| Streptomyces netropsis | 10 |

| Streptomyces salmonicida | 10 |

| Streptomyces albo-niger | 5 |

| Streptomyces purpeochromogenus | 1 |

| Streptomyces halstedii | 10 |

| Nocardia asteroides | 10 |

Data sourced from MedchemExpress. medchemexpress.com

Further research has shown that anhydrochlortetracycline is an effective inhibitor of bacterial growth, with most analogs displaying MICs of approximately 1 µg/mL against E. coli and B. subtilis. asm.org

Cell-Free Systems for Mechanism of Action Elucidation

Studies utilizing cell-free systems have been crucial in differentiating the mechanism of action of anhydrochlortetracycline from other tetracycline (B611298) analogs. Unlike tetracyclines such as tetracycline, chlortetracycline (B606653), minocycline, and doxycycline, which inhibit protein synthesis in cell-free translation systems, anhydrochlortetracycline and similar analogs are poor inhibitors of this process. asm.orgresearchgate.net This finding indicates that its primary target is not the bacterial ribosome. asm.orgresearchgate.net

Instead, research suggests that the cytoplasmic membrane is the primary site of action for anhydrochlortetracycline. asm.orgresearchgate.net While it enters the cytoplasm, its ability to inhibit the synthesis of macromolecules like DNA and RNA, in addition to protein in vivo, points towards a mechanism that disrupts the cytoplasmic membrane. asm.orgresearchgate.net Furthermore, in vitro studies have shown that anhydrochlortetracycline can inhibit the enzymatic inactivation of other tetracyclines, such as tigecycline (B611373), by enzymes like Tet(X). researchgate.net

Advanced In Vitro Systems (e.g., Organ-on-a-chip) for Mechanistic Studies

Currently, there is no publicly available scientific literature detailing the use of advanced in vitro systems, such as organ-on-a-chip technology, for the specific mechanistic study of anhydrochlortetracycline. While organ-on-a-chip systems are increasingly used in drug development to mimic human physiology, their application to investigate this particular compound has not been reported. news-medical.net

Animal Models in Preclinical Efficacy and Pathogenesis Studies (Non-Clinical)

The use of animal models provides a platform to study the effects of substances in a living organism.

Pharmacokinetic and Metabolic Research in Animal Models (excluding human data)

There is a lack of specific, publicly available preclinical research data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and metabolic pathways of anhydrochlortetracycline in animal models. General pharmacokinetic studies are crucial in drug development to understand how a substance is processed by a living organism, but such detailed investigations for anhydrochlortetracycline have not been reported in the accessible scientific literature. ijrpc.com

Utility and Limitations of Animal Models for Anhydrotetracycline (B590944) Research

The preclinical evaluation of compounds like anhydrochlortetracycline relies on the use of animal models to assess their biological activity, and potential toxicity. The choice of a particular animal model is guided by scientific, ethical, and practical considerations. nih.gov

Utility of Rodent Models (Rats and Mice)

Rodent models, particularly rats, have been utilized in the toxicological assessment of tetracycline degradation products. nih.govdavidpublisher.com

Systemic Toxicity Assessment: Rat models are valuable for investigating the systemic effects of substances. As demonstrated in studies on tetracycline degradation products, rats can be used to evaluate effects on body weight, organ weight (such as the liver and kidneys), and to perform detailed hematological and serum biochemical analyses. davidpublisher.comresearchgate.net This provides a comprehensive overview of the potential toxicity of the compound.

Predictive Value for Further Studies: Short-term toxicity studies in rodents help in identifying target organs for toxicity and in determining dose ranges for longer-term studies. fda.gov

Regulatory Acceptance: Regulatory bodies often require data from both a rodent and a non-rodent species for safety assessment before a new pharmaceutical can be tested in humans. nih.gov

Limitations of Rodent Models

Despite their utility, rodent models have inherent limitations that must be considered when extrapolating data to humans.

Metabolic Differences: There are significant physiological and metabolic differences between rodents and humans. safermedicines.org For example, rats have a faster metabolism and lack a gallbladder, which can affect the absorption, distribution, metabolism, and excretion (ADME) of a compound compared to humans. safermedicines.org

Artificial Experimental Conditions: Laboratory animals are housed in controlled environments, which does not fully replicate the complexity of human life with its varied diets and environmental exposures. imperial.ac.uk

High Doses: Toxicological studies in rodents often use high doses to elicit a response, which may not be relevant to potential human exposure levels. safermedicines.org

Reproducibility: Data from animal studies can be variable, and questions about the reproducibility of findings across different laboratories can arise. asm.org

Alternative Models: Galleria mellonella

The larvae of the greater wax moth, Galleria mellonella, have emerged as a useful alternative or preliminary in vivo model for assessing the efficacy and toxicity of antimicrobial compounds. nih.govfrontiersin.org

Utility of Galleria mellonella

Ethical Considerations and Cost-Effectiveness: The use of insect larvae aligns with the ethical principles of reducing, refining, and replacing the use of mammals in research and is generally more cost-effective. mdpi.com

High-Throughput Screening: Their small size and rapid life cycle make them suitable for high-throughput screening of compounds. mdpi.com

Innate Immune System: The insect immune system shares structural and functional similarities with the innate immune system of mammals, making it a relevant model for studying host-pathogen interactions and the effects of antimicrobials. nih.gov

Correlation with Mammalian Toxicity: Studies have shown a good correlation between the toxicity of compounds in G. mellonella and in rodents. nih.gov

Limitations of Galleria mellonella

Lack of Adaptive Immunity: A significant limitation is that insects lack an adaptive immune system, which plays a crucial role in the human response to infections and foreign compounds.

Anatomical and Physiological Differences: As an invertebrate, G. mellonella has vastly different anatomy and physiology compared to mammals, which can limit the direct translation of findings related to complex processes like drug metabolism and organ-specific toxicity.

Advanced Analytical Methodologies for Anhydrochlortetracycline Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the separation of anhydrochlortetracycline from its parent compound and other related substances. These techniques provide the foundation for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of anhydrochlortetracycline. scispace.com Method development and validation are critical steps to ensure reliable and reproducible results. scispace.com

A typical HPLC method for tetracycline-related compounds, including anhydrochlortetracycline, involves a reversed-phase approach. scispace.comresearchgate.net This commonly utilizes a C8 or C18 stationary phase. researchgate.net The mobile phase is often a mixture of an aqueous buffer (like oxalic acid or potassium dihydrogen orthophosphate) and organic solvents such as acetonitrile (B52724) and methanol. researchgate.netjpccr.eu The pH of the mobile phase is a critical parameter that needs to be controlled to prevent structural changes in the tetracycline (B611298) molecules. researchgate.net UV detection is frequently employed, with wavelengths around 325 nm or 365 nm being effective for monitoring. researchgate.netjpccr.eu

Method validation ensures the analytical procedure is fit for its intended purpose. Key validation parameters include:

Linearity: Establishing a proportional relationship between the concentration of the analyte and the analytical signal. For instance, a method might demonstrate linearity over a concentration range of 30-300 μg/mL with a high correlation coefficient (r > 0.999). jpccr.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net For example, a validated method might have an LOD of 0.02 μg/mL and an LOQ of 0.1 μg/mL. jpccr.eu

Accuracy and Precision: Assessing the closeness of the measured value to the true value and the degree of scatter between a series of measurements. researchgate.net

Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters. scispace.com

Table 1: Example HPLC Method Parameters for Tetracycline Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm | researchgate.net |

| Mobile Phase | 0.01 M Oxalic acid-acetonitrile-methanol (60:25:15, v/v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | jpccr.eu |

| Detection | UV at 365 nm | researchgate.net |

| Column Temperature | Ambient (25 °C) | jpccr.eu |

While HPLC is more common for polar compounds like tetracyclines, Gas Chromatography (GC) can be used, particularly for more volatile derivatives or after a derivatization step. However, the application of conventional GC to compounds like anhydrochlortetracycline is limited due to their low volatility and thermal instability.

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to single-column GC. sepsolve.comchemistry-matters.com This technique uses two columns with different stationary phases connected by a modulator. sepsolve.com This allows for the separation of complex mixtures that would otherwise co-elute. chemistry-matters.combirmingham.ac.uk For instance, a non-polar primary column can be coupled with a polar secondary column. sepsolve.com GCxGC is particularly beneficial for analyzing complex samples encountered in environmental forensics and biomonitoring. chemistry-matters.com While direct applications to anhydrochlortetracycline are not extensively documented, the technique's ability to resolve complex mixtures makes it a potentially powerful tool for metabolomics and environmental screening where numerous compounds are present. azom.comgcms.cz

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass spectrometry, especially when coupled with chromatography, is a powerful tool for both the identification and quantification of anhydrochlortetracycline, providing high sensitivity and selectivity.

Electrospray Ionization (ESI) is a soft ionization technique that is highly suitable for analyzing polar and large molecules like anhydrochlortetracycline. wikipedia.orgmetwarebio.com It generates ions from a liquid sample with minimal fragmentation, which is advantageous for determining the molecular weight of the analyte. wikipedia.orgmetwarebio.com ESI is readily coupled with liquid chromatography (LC), making LC-ESI-MS a cornerstone for the analysis of tetracyclines in various matrices. emory.edu

ESI operates at atmospheric pressure and involves applying a high voltage to a liquid to create an aerosol of charged droplets. wikipedia.orgbitesizebio.com As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions that can be directed into the mass analyzer. metwarebio.com Other ionization techniques, such as atmospheric pressure chemical ionization (APCI), may also be employed, but ESI is often preferred for its sensitivity towards polar compounds. emory.edu

The analysis of anhydrochlortetracycline in complex matrices such as wastewater, soil, and biological fluids presents significant challenges due to the presence of interfering substances. researchgate.netmdpi.com Tandem mass spectrometry (MS/MS) is often required to achieve the necessary selectivity and sensitivity for accurate quantification in these samples. wikipedia.orglabmanager.com

In an MS/MS experiment, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. wikipedia.org This process, often performed in multiple reaction monitoring (MRM) mode, significantly reduces background noise and enhances the specificity of detection. iatp.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the quantitative analysis of antibiotics and their degradation products in environmental and biological samples. researchgate.netiatp.orgfrontiersin.orgnih.gov Sample preparation techniques, such as solid-phase extraction (SPE), are crucial for removing matrix components and pre-concentrating the analyte before instrumental analysis. mdpi.comiatp.org The combination of effective sample cleanup and the high selectivity of LC-MS/MS allows for the detection of anhydrochlortetracycline at very low concentrations. researchgate.netiatp.org

Table 2: Comparison of Analytical Techniques for Anhydrochlortetracycline

| Technique | Primary Application | Advantages | Limitations |

|---|---|---|---|

| HPLC-UV | Quantification in less complex matrices | Robust, widely available | Lower sensitivity and selectivity compared to MS |

| LC-MS | Identification and quantification | High sensitivity, molecular weight information | Matrix effects can influence ionization |

| LC-MS/MS | Trace quantification in complex matrices | Excellent selectivity and sensitivity, structural information | Higher instrument cost and complexity |

| GCxGC-MS | Screening of complex mixtures | Very high separation power | May require derivatization for polar analytes |

Electrospray Ionization (ESI) and Other Ionization Techniques

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques are fundamental for confirming the chemical structure of anhydrochlortetracycline and for characterizing its properties. jchps.comresearchgate.net While chromatography and mass spectrometry are used for separation and detection, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information. intertek.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the connectivity of atoms within a molecule. intertek.comsemanticscholar.org It provides detailed information about the chemical environment of each proton and carbon atom, which is essential for unambiguous structure confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net This can be used to identify key structural features of anhydrochlortetracycline.

Mass Spectrometry (MS): In addition to its quantitative capabilities, high-resolution mass spectrometry (HRMS) can provide the accurate mass of a molecule, which allows for the determination of its elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and gain insights into its substructures. intertek.com

The combination of these spectroscopic techniques, often alongside data from X-ray crystallography, provides a comprehensive characterization of the molecular structure of anhydrochlortetracycline. intertek.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of anhydrochlortetracycline. wikipedia.orglibretexts.org By analyzing the magnetic properties of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C), NMR provides insights into the connectivity and chemical environment of atoms within the molecule. wikipedia.orgebsco.com

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the number and types of hydrogen atoms in a molecule. youtube.com The chemical shift of a proton in the NMR spectrum indicates its electronic environment. For instance, protons attached to aromatic rings will have different chemical shifts than those on aliphatic chains. youtube.com The integration of the signal corresponds to the number of protons giving rise to that signal, and the splitting pattern (multiplicity) reveals information about neighboring protons. youtube.com

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of a molecule. bhu.ac.in Unlike ¹H NMR, each non-equivalent carbon atom typically produces a single signal, simplifying the spectrum. youtube.combhu.ac.in The chemical shift range for ¹³C is much wider than for ¹H, generally spanning from 0 to 220 ppm, which allows for better resolution of individual carbon signals. youtube.combhu.ac.in While standard ¹³C NMR spectra are not typically integrated, specialized techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. organicchemistrydata.org

Published data on the pKa values of anhydrochlortetracycline have been determined using methods including ¹³C-NMR. research-solution.com The chemical shifts in NMR spectra are highly characteristic of individual compounds and functional groups, making NMR a primary method for molecular structure identification. wikipedia.org

Interactive Data Table: Key Features of ¹H and ¹³C NMR for Anhydrochlortetracycline Analysis

| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |

| Nucleus Observed | Proton (¹H) | Carbon-13 (¹³C) |

| Information Provided | Number and type of protons, connectivity through spin-spin coupling. ebsco.comyoutube.com | Carbon framework of the molecule. bhu.ac.in |

| Chemical Shift Range | Typically 0-13 ppm. youtube.com | Typically 0-220 ppm. youtube.combhu.ac.in |

| Integration | Proportional to the number of protons. youtube.com | Not typically quantitative in standard spectra. youtube.com |

| Multiplicity | Provides information about neighboring protons (n+1 rule). youtube.com | Spectra are usually proton-decoupled, resulting in singlets. youtube.combhu.ac.in |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable analytical tool for identifying the functional groups present in anhydrochlortetracycline. photometrics.netrtilab.com The technique works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. rtilab.com These absorption frequencies correspond to the vibrational energies of specific chemical bonds within the molecule, creating a unique "molecular fingerprint". photometrics.netrtilab.comnih.gov

The FTIR spectrum of a compound like anhydrochlortetracycline will show characteristic absorption bands for its various functional groups. For example, O-H and N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹, while C=O (carbonyl) stretching vibrations are observed around 1600-1750 cm⁻¹. researchgate.net Aromatic C-H stretching and bending vibrations also have distinct absorption regions. researchgate.net By comparing the FTIR spectrum of anhydrochlortetracycline to reference spectra and correlation charts, its functional group composition can be confirmed. photometrics.net FTIR can be used for both qualitative and quantitative analysis of organic compounds and to help determine chemical structure. photometrics.netwikipedia.org

Interactive Data Table: Expected FTIR Absorption Regions for Anhydrochlortetracycline Functional Groups

| Functional Group | Typical Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl), N-H (amine) | 3300 - 3500 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=O (carbonyl) | 1600 - 1750 | Stretching |

| C=C (aromatic) | 1400 - 1600 | Stretching |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides complementary vibrational information to FTIR, offering insights into the molecular structure of anhydrochlortetracycline. It is particularly sensitive to non-polar bonds. A significant advancement in this area is Surface-Enhanced Raman Spectroscopy (SERS), a technique that dramatically enhances the Raman signal of molecules adsorbed onto a rough metal surface, often made of gold or silver nanoparticles. clinmedjournals.orgwikipedia.orgclinmedjournals.org This enhancement can be several orders of magnitude, enabling the detection of analytes at very low concentrations, even down to the single-molecule level. clinmedjournals.orgwikipedia.org

For a molecule like anhydrochlortetracycline, SERS offers a highly sensitive method for detection and structural analysis. mdpi.comnih.gov The SERS spectrum provides a unique vibrational fingerprint of the molecule, allowing for its specific identification. clinmedjournals.orgmdpi.com The enhancement effect is greatest for molecules in close proximity to the metallic nanostructures, a region often referred to as a "hot spot". mdpi.comrsc.org The development of SERS is a key area of research for the rapid and sensitive detection of various chemical and biological molecules. rsc.orgnih.govmdpi.com

Strategies to improve SERS detection include the design of efficient substrates and enhancing the affinity of the analyte for the substrate surface. mdpi.com SERS has been successfully applied to the detection of various organic molecules, including pharmaceuticals, and holds promise for the analysis of anhydrochlortetracycline in complex matrices. clinmedjournals.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX)

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX) are two distinct techniques used to determine the elemental composition of materials. rockymountainlabs.com

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of elements within the top few nanometers of a sample's surface. rockymountainlabs.comrockymountainlabs.comcnrs.frwikipedia.org The sample is irradiated with X-rays, causing the emission of photoelectrons. rockymountainlabs.comcnrs.fr By measuring the kinetic energy of these ejected electrons, their binding energy can be determined, which is characteristic of a specific element and its chemical environment. rockymountainlabs.comwikipedia.org This allows XPS to not only identify the elements present (with the exception of hydrogen and helium) but also to provide information about their oxidation states and bonding. rockymountainlabs.comwikipedia.org XPS is a valuable tool for studying the surface chemistry of materials containing anhydrochlortetracycline. thermofisher.commdpi.comrsc.org

Energy-Dispersive X-ray Spectroscopy (EDX): Also referred to as EDS or EDAX, EDX is an analytical technique often coupled with scanning electron microscopy (SEM). wikipedia.orgthermofisher.com It identifies the elemental composition of a sample by detecting the characteristic X-rays emitted when the sample is bombarded with a high-energy electron beam. rockymountainlabs.comwikipedia.orgcsinordic.com Each element emits X-rays at specific energies, creating a unique spectral fingerprint. wikipedia.org Unlike the surface-sensitive XPS, EDX provides elemental information from a larger volume of the sample. rockymountainlabs.com

Interactive Data Table: Comparison of XPS and EDX for Anhydrochlortetracycline-related Material Analysis

| Feature | X-ray Photoelectron Spectroscopy (XPS) | Energy-Dispersive X-ray Spectroscopy (EDX) |

| Principle | Based on the photoelectric effect; measures kinetic energy of ejected electrons. rockymountainlabs.comwikipedia.org | Detects characteristic X-rays emitted from the sample. rockymountainlabs.comwikipedia.org |

| Information Provided | Elemental composition and chemical state of elements. rockymountainlabs.comrockymountainlabs.com | Elemental composition. wikipedia.orgcsinordic.com |

| Analysis Depth | Surface-sensitive (top 1-10 nm). rockymountainlabs.comcnrs.frwikipedia.org | Bulk analysis (micrometer range). rockymountainlabs.com |

| Spatial Resolution | High spatial resolution. rockymountainlabs.com | Generally lower spatial resolution than XPS. rockymountainlabs.com |

Bioanalytical Assay Development for Mechanistic Studies

The development of robust bioanalytical assays is crucial for investigating the mechanisms of action and biological fate of anhydrochlortetracycline. bioagilytix.combionotus.com These assays are designed to accurately and selectively quantify the analyte in complex biological matrices such as plasma, serum, or tissue. nih.govnih.gov

A key aspect of bioanalytical method development is sample preparation, which aims to remove interfering substances from the biological matrix and concentrate the analyte of interest. nih.govchromatographyonline.com This is often a critical and labor-intensive step. nih.govchromatographyonline.com

For the detection and quantification of anhydrochlortetracycline and related compounds, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and powerful technique. bionotus.comnih.goviatp.org LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex samples. nih.goviatp.org Spectrophotometric assays have also been developed, based on the formation of colored derivatives. researchgate.net

Bioanalytical assays have been developed for screening purposes, for example, to detect tetracyclines and their degradation products. asm.org Some assays are designed to be qualitative, providing a positive or negative result for the presence of a class of compounds, while others are quantitative, determining the precise concentration of the analyte. oup.com The development of these methods is essential for understanding the behavior of anhydrochlortetracycline in biological systems.

Structure Activity Relationship Sar Studies of Anhydrochlortetracycline and Its Analogs

Principles of SAR Analysis in Chemical Biology

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry and drug discovery. wikipedia.orgnumberanalytics.com It is centered on the principle that the biological activity of a chemical compound is directly related to its three-dimensional structure. wikipedia.orgnumberanalytics.com The core tenet of SAR is that the specific arrangement of atoms and functional groups within a molecule dictates its physical, chemical, and biological properties, including how it interacts with biological targets like proteins, enzymes, or nucleic acids. numberanalytics.comoncodesign-services.com Consequently, even minor modifications to a molecule's structure can lead to significant changes in its biological effects, such as its potency, selectivity, and metabolic stability. numberanalytics.com

The process of SAR analysis typically involves the systematic design, synthesis, and biological testing of a series of related compounds, known as analogs. oncodesign-services.com Researchers modify a "lead" compound—a molecule with known biological activity—to create these analogs, and then evaluate how these structural changes affect their function. gardp.org This iterative process allows scientists to identify the key structural features, or pharmacophores, that are essential for the desired biological activity. creative-proteomics.com

SAR studies can be both qualitative and quantitative. solubilityofthings.com

Qualitative SAR focuses on identifying general trends and key structural motifs. For example, it might reveal that a specific functional group in a particular position is crucial for activity, while another is detrimental. solubilityofthings.com

Quantitative Structure-Activity Relationship (QSAR) takes a more advanced approach, using mathematical and statistical models to correlate physicochemical properties of compounds with their biological activity. oncodesign-services.comsolubilityofthings.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process. oncodesign-services.com

By building a comprehensive understanding of the SAR for a class of compounds, medicinal chemists can rationally design new molecules with enhanced efficacy and improved properties, accelerating the journey from an initial "hit" to a viable drug candidate. numberanalytics.comoncodesign-services.com

Rational Design and Synthesis of Anhydrochlortetracycline Derivatives and Analogs for Research

The rational design and synthesis of new bioactive molecules is a cornerstone of medicinal chemistry, aiming to create compounds with improved efficacy, selectivity, or novel mechanisms of action. wikipedia.orgnih.gov For anhydrochlortetracycline, its unique membrane-perturbing activity provides a compelling starting point for designing new research tools and potential therapeutic agents. researchgate.net The synthesis of derivatives and analogs is guided by the SAR principles established for this class of compounds.

The process of rational design involves several strategies: rsc.org

Scaffold Modification: The core tetracycline (B611298) structure can be systematically altered. For anhydrochlortetracycline, modifications might focus on the A-ring or D-ring to fine-tune the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which could influence its interaction with the bacterial membrane.

Functional Group Interconversion: Introducing or modifying functional groups can have a profound impact on biological activity. For instance, creating a library of analogs by altering substituents at various positions on the anhydrochlortetracycline scaffold can help to map out the SAR in greater detail. rsc.orgorientjchem.org

Hybrid Molecule Synthesis: This approach involves combining the anhydrochlortetracycline scaffold with other known pharmacophores. For example, attaching moieties known to interact with specific membrane components could enhance the potency or selectivity of the parent compound. orientjchem.org

The synthesis of these designed analogs often relies on semi-synthetic methods starting from commercially available tetracyclines or through total synthesis, which, while more complex, offers greater flexibility in structural design. rsc.orgmdpi.com The goal is to produce a library of compounds that can be screened to identify how specific structural changes affect the atypical, membrane-active mechanism. rsc.org By correlating these structural modifications with changes in bactericidal and lytic activity, researchers can build a more detailed SAR model to guide the development of next-generation compounds. rsc.org

Computational Chemistry and In Silico Modeling in SAR Predictions

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, allowing researchers to predict and analyze the properties of molecules before they are synthesized. bioascent.com These methods are particularly valuable in SAR studies, where they can accelerate the design-synthesis-test cycle by prioritizing the most promising candidates. oncodesign-services.comnih.gov

For anhydrochlortetracycline and its analogs, several computational techniques can be applied:

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., electronic, topological, and geometric properties) for a set of anhydrochlortetracycline analogs with known membrane-disrupting activity, a predictive model can be developed. numberanalytics.com This model can then estimate the activity of virtual or newly designed compounds, helping to focus synthetic efforts on those with the highest predicted potency. bioascent.comdigitellinc.com

Molecular Docking: While anhydrochlortetracycline's primary target is the cell membrane rather than a single protein, docking can still be a useful tool. researchgate.net For instance, if specific membrane proteins or lipids are involved in the mechanism of action, docking simulations could predict how different analogs bind to these components. This involves creating a 3D model of the target and computationally fitting the ligand into the binding site to estimate binding affinity. wikipedia.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of anhydrochlortetracycline analogs within a simulated bacterial membrane bilayer over time. This powerful technique can provide insights into how the compounds orient themselves within the membrane, their effect on membrane fluidity and integrity, and the structural basis for their disruptive action. wikipedia.org

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. enamine.net By analyzing a set of active anhydrochlortetracycline analogs, a pharmacophore model can be generated and used to screen large virtual libraries for novel compounds that fit the model and are likely to share the same mechanism of action. nih.gov

These in silico approaches allow for the rapid and cost-effective evaluation of vast numbers of virtual compounds, significantly enhancing the efficiency of SAR exploration and the rational design of new derivatives. knoell.com

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of a drug. mhmedical.comijpsjournal.com Because biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a compound. nih.govsolubilityofthings.com One isomer may fit perfectly into a binding site and elicit a strong biological response, while another may be less active or even completely inactive. nih.gov

The tetracycline scaffold is rich in chiral centers, and its biological activity is highly dependent on its stereoconfiguration. ontosight.ai Anhydrochlortetracycline is no exception. The importance of stereochemistry in this class is clearly demonstrated by comparing the activity of different epimers. For example, studies have investigated both anhydrochlortetracycline and its analog, 4-epi-anhydrochlortetracycline. researchgate.net The "epi" prefix denotes a change in the stereochemistry at a single chiral center (in this case, carbon 4).

Even this subtle change in the 3D shape of the molecule can significantly affect its biological profile. The specific spatial arrangement of the functional groups on the tetracycline A-ring is crucial for its interaction with biological targets. While both anhydrochlortetracycline and 4-epi-anhydrochlortetracycline are classified as atypical tetracyclines that act on the cell membrane, their relative potencies can differ, underscoring the importance of stereochemical integrity for optimal activity. researchgate.netasm.org

The stereochemistry of a molecule can influence its activity in several ways:

Target Binding: The precise 3D shape must be complementary to the biological target for effective interaction. nih.gov

Membrane Permeation: The molecule's shape can affect its ability to cross the bacterial cell wall and reach the cytoplasmic membrane. nih.gov

Metabolic Stability: Enzymes that metabolize drugs are stereoselective, potentially leading to different metabolic fates for different isomers. nih.gov

Therefore, any rational design program for anhydrochlortetracycline analogs must carefully consider and control the stereochemistry of the synthesized compounds to ensure the desired biological activity is achieved and accurately interpreted. nih.gov

Environmental Fate and Ecotoxicology of Anhydrochlortetracycline

Occurrence and Distribution in Environmental Matrices

The widespread use of chlortetracycline (B606653) in animal husbandry leads to the release of both the parent compound and its degradates, including anhydrochlortetracycline, into the environment through manure application and wastewater discharge. researchgate.net

Anhydrochlortetracycline has been detected in various environmental samples, highlighting its mobility and persistence.

Water: It has been identified in surface water, with studies on the Yellow River tributary in China and the Danjiangkou Reservoir noting its presence. researchgate.net In some cases, anhydrochlortetracycline was selected as an appropriate indicator for antibiotic contamination in reservoirs. researchgate.net

Soil: Tetracycline (B611298) compounds, including anhydrochlortetracycline, are frequently found in agricultural soils due to the application of manure from treated livestock. researchgate.netacs.org While tetracyclines tend to be found in soils, their degradates can exhibit different partitioning behaviors. acs.org

Sediment: Anhydrochlortetracycline shows a greater affinity for sediments compared to the water column. researchgate.net This partitioning behavior can lead to the accumulation of the compound in benthic environments.

A summary of environmental detections of anhydrochlortetracycline is presented below:

Interactive Data Table: Detection of Anhydrochlortetracycline in Environmental Matrices| Environmental Matrix | Location/Study Context | Key Findings |

| Surface Water | Danjiangkou Reservoir, China | Selected as an indicator for antibiotic contamination. researchgate.net |

| Sediment | Typical tributary of Yellow River, China | Showed a greater affinity for sediments over water. researchgate.net |

| Soil | Agricultural fields with manure application | Tetracyclines and their degradation products are frequently detected. researchgate.netacs.org |

Role as a Chlortetracycline Degradate in Environmental Contexts

Anhydrochlortetracycline is a significant transformation product of chlortetracycline. The degradation of chlortetracycline to anhydrochlortetracycline can occur under various environmental conditions. For instance, during the composting of cattle manure, chlortetracycline is transformed into several degradation products, including anhydrochlortetracycline. researchgate.net The stability of chlortetracycline is influenced by factors such as temperature, pH, and light, which in turn affects the rate of anhydrochlortetracycline formation.

Degradation Pathways and Transformation Products in the Environment

The environmental persistence of anhydrochlortetracycline is determined by its susceptibility to various degradation processes.

Abiotic processes, particularly photolysis and hydrolysis, play a role in the degradation of anhydrochlortetracycline.

Photolysis: Light has a significant influence on the disappearance of anhydrochlortetracycline. researchgate.net The degradation rate under light conditions can be substantially higher than in the dark.

Hydrolysis: The stability of anhydrochlortetracycline is pH-dependent. It exhibits its lowest stability at a pH of 5.6, with greater stability observed under more acidic and alkaline conditions. researchgate.net Temperature also plays a crucial role, with higher temperatures accelerating degradation. researchgate.net Generally, tetracycline antibiotics are more stable under acidic conditions compared to alkaline conditions.

A study investigating the chemical stability of chlortetracycline and its degradation products found that the half-lives of these compounds could be as long as 400 days in soil interstitial water. researchgate.net

Microbial activity is a key factor in the breakdown of antibiotics in the environment. mdpi.com While specific studies focusing solely on the microbial transformation of anhydrochlortetracycline are limited, research on tetracyclines in general indicates that biodegradation by microorganisms is a significant degradation pathway. mdpi.com Some bacterial strains, such as Stenotrophomonas maltophilia, have been shown to degrade tetracycline, suggesting that similar microbial processes could act on anhydrochlortetracycline. researchgate.net The rate of biodegradation can be influenced by the type of water and its microbial community. acs.org

Abiotic Degradation (e.g., Photolysis, Hydrolysis)

Ecotoxicological Impact on Non-Target Organisms

The presence of anhydrochlortetracycline in the environment raises concerns about its potential effects on organisms not targeted by its parent compound.

Several degradation products of tetracyclines, including anhydrochlortetracycline, have been shown to possess antibacterial potency, sometimes at levels comparable to the parent compounds. nih.gov Notably, anhydrochlortetracycline has demonstrated potency against tetracycline-resistant bacteria, suggesting a different mode of action from its parent compound, chlortetracycline. nih.gov This can have implications for the selection and spread of antibiotic resistance in the environment. acs.org

The ecotoxicological risk of transformation products is an area of growing research, with predictions suggesting that some tetracycline transformation products could pose a risk for antimicrobial resistance. acs.org The impact of pesticides and veterinary drugs on non-target microorganisms is a significant concern, as these organisms are crucial for ecosystem services. nih.govnih.govresearchgate.net

Effects on Aquatic Organisms (e.g., Algae, Daphnia, Fish)

The ecotoxicity of anhydrochlortetracycline in aquatic environments is a key area of concern. Standardized acute and chronic toxicity tests using representative organisms from different trophic levels are used to determine the potential for adverse effects. These organisms typically include algae (as primary producers), daphnids (as primary consumers/invertebrates), and fish (as secondary consumers/vertebrates).

While specific empirical toxicity data for anhydrochlortetracycline is limited in publicly available literature, the effects of its parent compound, chlortetracycline, and other tetracyclines have been studied. It is important to note that some studies suggest that degradation products of antibiotics can exhibit similar or even higher toxicity than the parent compounds. mdpi.com For instance, the degradation products of chlortetracycline have been reported to show higher toxicity to the green algae Scenedesmus obliquus than CTC itself. mdpi.com

Aquatic toxicity is typically evaluated using the following standard tests:

Algae: A 72-hour growth inhibition test (e.g., following OECD Guideline 201) is used to determine the concentration that inhibits growth by 50% (EC50). Algae and cyanobacteria are often the most sensitive organisms to antibiotics. nih.govnih.govresearchgate.net

Daphnia: A 48-hour acute immobilization test (e.g., following OECD Guideline 202) is conducted to find the concentration that immobilizes 50% of the daphnids (EC50). researchgate.net

Fish: A 96-hour acute toxicity test (e.g., following OECD Guideline 203) is used to determine the lethal concentration for 50% of the fish population (LC50). core.ac.ukresearchgate.net

Given the lack of specific data for anhydrochlortetracycline, the table below presents representative aquatic toxicity values for the parent compound, tetracycline, to illustrate the range of potential effects. It is generally observed that algae are more sensitive to tetracyclines than daphnids or fish. nih.gov

Table 1: Representative Aquatic Ecotoxicity Data for Tetracycline

This table provides data for the parent compound Tetracycline as a proxy, due to the limited availability of specific data for Anhydrochlortetracycline.

| Test Organism | Species | Endpoint | Duration | Value (mg/L) | Reference |

| Green Algae | Pseudokirchneriella subcapitata | EC50 (Growth Inhibition) | 72h | 1.82 | researchgate.net |

| Cyanobacteria | Microcystis aeruginosa | EC50 (Growth Inhibition) | 72h | 0.09 | researchgate.net |

| Crustacean | Daphnia magna | EC50 (Immobilization) | 48h | 8.16 | researchgate.net |

| Crustacean | Daphnia magna | NOEC (Immobilization) | 48h | 340 | researchgate.net |

Effects on Terrestrial Organisms (e.g., Soil Microbes)

When animal manure containing chlortetracycline and its metabolites is applied to land as fertilizer, soil microorganisms are directly exposed. These microbes are essential for maintaining soil health and fertility through processes like nutrient cycling and organic matter decomposition. The introduction of antibiotic residues can disrupt these microbial communities and their functions. researchgate.net

Studies on the parent compound, chlortetracycline (CTC), demonstrate significant impacts on soil microbial parameters. As a primary and more persistent degradation product, anhydrochlortetracycline is expected to contribute substantially to these observed effects. Research has shown that CTC can alter the structure of the soil bacterial community and inhibit key enzymatic activities. researchgate.netresearchgate.net The effects can be dose-dependent and may persist even after the parent compound has degraded. researchgate.net

Key findings from studies on chlortetracycline's impact on soil microbes include:

Enzyme Activities: The activity of soil enzymes is a sensitive indicator of soil health. The addition of CTC to soil has been shown to significantly inhibit the activities of dehydrogenase and urease over extended periods, while the effect on phosphatase activity appears to be less pronounced. researchgate.net

Functional Diversity: The functional diversity of the microbial community, often assessed using methods like Biolog EcoPlates™, can be temporarily affected. Some studies on CTC show a rapid, short-term response, after which the cultivable community appears to recover, while the inhibition of specific enzyme functions persists longer. researchgate.net

Table 2: Summary of Reported Effects of Chlortetracycline (CTC) on Soil Microbial Parameters

Effects of the parent compound CTC are presented as an indicator of the potential impact of its transformation product, Anhydrochlortetracycline.

| Parameter | Effect Observed | Concentration Range | Duration | Reference |

| Dehydrogenase Activity | Inhibition | 1-100 mg/kg soil | Up to 45 days | researchgate.net |

| Urease Activity | Inhibition | 1-100 mg/kg soil | Up to 45 days | researchgate.net |

| Phosphatase Activity | Slight inhibition/No significant effect | 1-100 mg/kg soil | Up to 45 days | researchgate.net |

| Microbial Community Function (Biolog) | Initial improvement, then no effect | 1-100 mg/kg soil | Up to 21 days | nih.gov |

| Bacterial Community Structure (PCR-DGGE) | Dose-dependent changes and inhibition | 10-50 mg/kg soil (with glucose) | Up to 48 days | researchgate.net |

Bioaccumulation Potential in Environmental Food Chains

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all environmental sources (water, diet, sediment) and accumulates in its tissues to a concentration higher than that in the surrounding environment. acs.orgnih.gov The potential for a substance to bioaccumulate is a critical component of environmental risk assessment, as it can lead to biomagnification, where the concentration increases at successively higher levels in the food chain.

The bioaccumulation potential is often initially assessed using the bioconcentration factor (BCF), which describes the accumulation from water alone, or the bioaccumulation factor (BAF), which includes all routes of exposure. researchgate.netnih.gov These factors are compared against regulatory thresholds (e.g., a BCF or BAF value >2000 is often a criterion for a substance being "bioaccumulative").

For anhydrochlortetracycline, specific empirical data on bioaccumulation in food chains is scarce. However, predictive models and data from its chemical class provide an indication of its potential. A screening-level prediction using the BCFBAF™ model estimated a BCF of 205.5 L/kg for the whole body of a fish. mdpi.com This value is significantly below the common regulatory threshold of 2000, suggesting that anhydrochlortetracycline is not expected to bioaccumulate significantly in the aquatic food chain. mdpi.com Other modeling studies have also predicted that most transformation products of tetracyclines are not bioaccumulative. mdpi.com

Table 3: Predicted Bioconcentration Factor (BCF) for Anhydrochlortetracycline

| Model/Source | Predicted BCF (L/kg wet weight) | Conclusion | Reference |

| BCFBAF model (v3.01) | 205.5 | Not expected to bioaccumulate | mdpi.com |

| Chemspider Database Estimation | 573.05 | Not expected to bioaccumulate | mdpi.com |

| ACD/I-Lab Predictive Module | 947 | Not expected to bioaccumulate | mdpi.com |

Environmental Risk Assessment Methodologies for Anhydrochlortetracycline

Environmental Risk Assessment (ERA) for pharmaceuticals like anhydrochlortetracycline is a structured process designed to evaluate the potential for adverse ecological effects arising from their presence in the environment. researchgate.net The standard methodology, used by regulatory agencies globally, involves a tiered approach that compares predicted environmental concentrations (PEC) with predicted no-effect concentrations (PNEC). mdpi.com

The risk is characterized by calculating a Risk Quotient (RQ) : RQ = PEC / PNEC

Predicted Environmental Concentration (PEC): This is an estimate of the concentration of a substance expected in an environmental compartment (e.g., surface water, soil). It is calculated based on factors like the amount of the parent drug used, excretion rates, metabolism, and removal rates in wastewater treatment plants or degradation in soil.

Predicted No-Effect Concentration (PNEC): This is the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. The PNEC is derived from ecotoxicity data (e.g., EC50 or NOEC values) by dividing the lowest relevant toxicity value by an assessment factor (AF). The AF accounts for uncertainties, such as extrapolating from laboratory data to real-world ecosystems and from acute to chronic effects. The AF typically ranges from 10 to 1000, depending on the quality and quantity of the available toxicity data. mdpi.com

A Risk Quotient (RQ) greater than 1 indicates a potential risk to the environment, suggesting that the environmental concentration may be high enough to cause adverse effects, which may trigger a need for more detailed assessment or risk mitigation measures. An RQ less than 1 suggests that adverse environmental effects are unlikely.

For anhydrochlortetracycline, a formal ERA would require:

Exposure Assessment: Reliable data on its formation rates from chlortetracycline, its persistence in water and soil, and measured environmental concentrations (MECs) in relevant compartments.

Effects Assessment: A robust dataset of acute and chronic ecotoxicity data for multiple species across different trophic levels (algae, invertebrates, fish) to derive a reliable PNEC.

While some risk assessments have indicated that anhydrochlortetracycline may pose an insignificant risk to aquatic organisms, this is highly dependent on the specific environmental concentrations and the toxicity data used. The finding that transformation products can be more toxic than parent compounds underscores the importance of conducting a specific ERA for anhydrochlortetracycline itself. mdpi.com

Future Directions and Emerging Research Areas for Anhydrochlortetracycline

Exploration of Novel Biological Activities Beyond Antimicrobial Effects